molecular formula C7H7F3N2O B8805240 5-(1-(Trifluoromethyl)cyclopropyl)isoxazol-3-amine

5-(1-(Trifluoromethyl)cyclopropyl)isoxazol-3-amine

Cat. No.: B8805240
M. Wt: 192.14 g/mol
InChI Key: TZEDIKKTUBFPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(Trifluoromethyl)cyclopropyl)isoxazol-3-amine is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

5-[1-(trifluoromethyl)cyclopropyl]-1,2-oxazol-3-amine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6(1-2-6)4-3-5(11)12-13-4/h3H,1-2H2,(H2,11,12)

InChI Key

TZEDIKKTUBFPMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NO2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-oxo-3-(1-(trifluoromethyl)cyclopropyl)propanenitrile (1 g, 5.65 mmol) (prepared as described in example 137A step 1), hydroxylamine sulfate (1.11 g, 6.78 mmol) and sodium hydrogencarbonate (1.2 g, 14.13 mmol) in a mixture of 10% methanol in water (20 mL), was heated at 65° C. for 15 h. After cooling to rt, the mixture was adjusted to pH 1 with concentrated hydrochloric acid and separated into two equal 10 mL batches and placed into two separate 20 mL microwave vials fitted with a stirrer bar. After sealing, each batch was placed in a Biotage Microwave Synthesizer and heated (with stirring) at 140° C. for 5 min. Each batch was cooled and neutralized with saturated aqueous sodium hydrogencarbonate solution. Both processed batches were combined and concentrated in vacuo and the aqueous solution extracted, twice, with dichloromethane. The combined organic layers were washed with brine, separated, dried over MgSO4 and filtered. Concentration in vacuo afforded 5-(1-(trifluoromethyl)cyclopropyl)isoxazol-3-amine (687 mg, 64%) as a light yellow solid which taken on without further purification. LC-MS (ESI) m/z 193 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
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1.11 g
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reactant
Reaction Step One
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1.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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Name
Quantity
20 mL
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solvent
Reaction Step Three

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